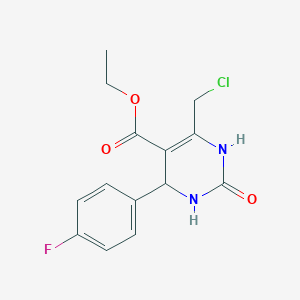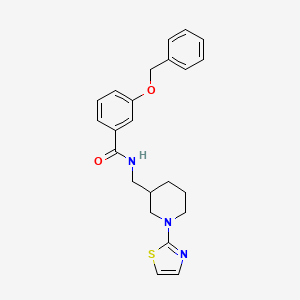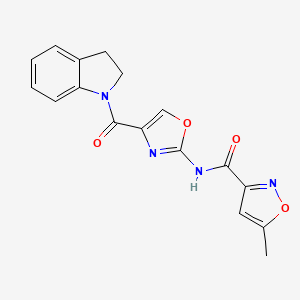
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide, also known as NM-3, is a chemical compound that has been extensively researched for its potential applications in various fields, including neuroscience, pharmacology, and biochemistry. NM-3 is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Scientific Research Applications
Indole Derivatives in Drug Development
Indole derivatives, such as those synthesized from indoline, play a crucial role in drug development. They are foundational in creating compounds with a wide array of pharmacological activities, including antiviral, analgesic, anti-inflammatory, and antitumor effects. This versatility is attributed to the indole moiety's ability to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry (Rana, Salahuddin, & Sahu, 2020).
Isoxazole as Anticancer Agents
Isoxazoline and isoxazole derivatives are highlighted for their significant anticancer properties. These compounds, often derived from natural products, have been explored for their potential as chemotherapeutic agents. Their mechanisms of action include interfering with cell proliferation and inducing apoptosis in cancer cells, demonstrating the critical role of isoxazoles in developing new cancer treatments (Kaur, Kumar, Sharma, & Gupta, 2014).
Heterocyclic N-oxides in Drug Development
Heterocyclic N-oxide molecules, which might share some structural similarities with the N-oxide forms potentially related to your compound of interest, have shown impressive utility in organic synthesis, catalysis, and medicinal applications. These include acting as intermediates in forming metal complexes, catalysts in asymmetric synthesis, and exhibiting potent anticancer, antibacterial, and anti-inflammatory activities. This broad range of functionalities underlines the potential of N-oxide derivatives in drug development and other scientific applications (Li et al., 2019).
properties
IUPAC Name |
N-[4-(2,3-dihydroindole-1-carbonyl)-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-8-12(20-25-10)15(22)19-17-18-13(9-24-17)16(23)21-7-6-11-4-2-3-5-14(11)21/h2-5,8-9H,6-7H2,1H3,(H,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFOGWWYBGUAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)N3CCC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(indoline-1-carbonyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

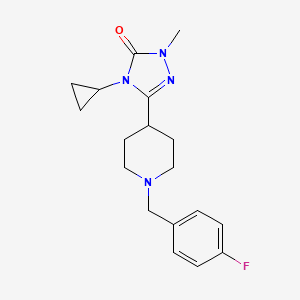
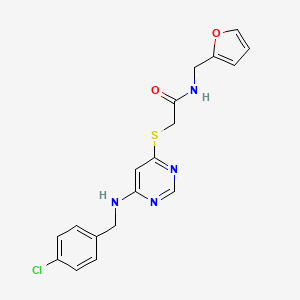
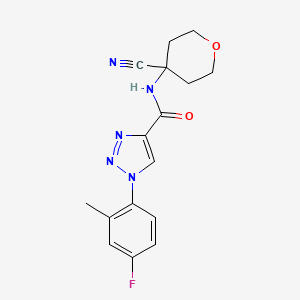
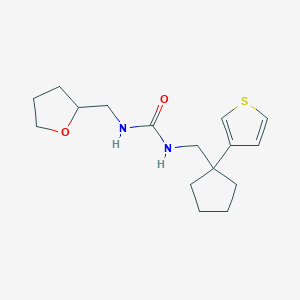
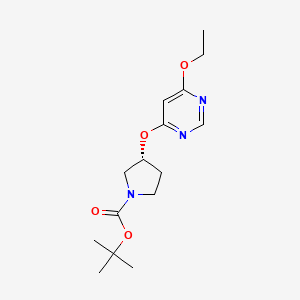
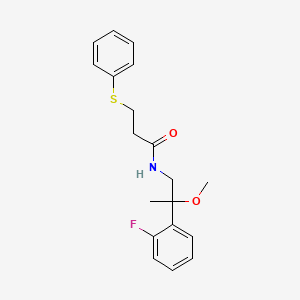
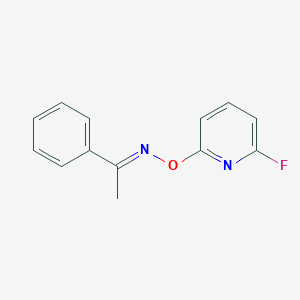
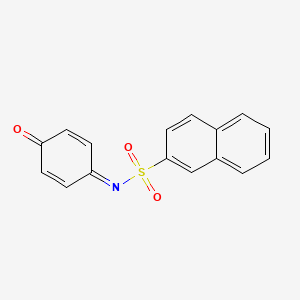
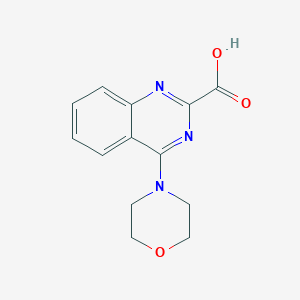
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2378360.png)
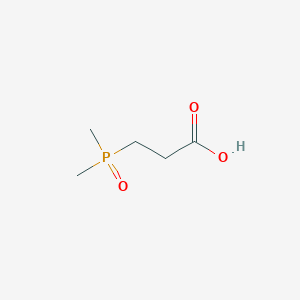
![2-(2-methoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2378365.png)
